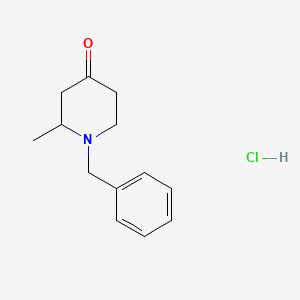

N-Benzyl-2-methylpiperidin-4-one hcl

説明

Nomenclature and Classification

N-Benzyl-2-methylpiperidin-4-one hydrochloride exhibits a complex nomenclature system that reflects its intricate molecular structure and chemical classification. The International Union of Pure and Applied Chemistry designation for this compound is 1-benzyl-2-methyl-4-piperidinone hydrochloride, which systematically describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems recognize this compound through various synonyms, including 1-benzyl-2-methylpiperidin-4-one, N-benzyl-2-methyl-4-piperidone, and 1-benzyl-2-methyl-4-oxopiperidine. The Chemical Abstracts Service registry system assigns multiple identification numbers to different forms of this compound, with the base compound (without hydrochloride) bearing the identifier 203661-73-8.

The systematic classification of this compound places it within the broader category of heterocyclic organic compounds, specifically as a substituted piperidine derivative. Piperidines constitute a fundamental class of six-membered nitrogen-containing heterocycles, characterized by their cyclic amine structure and diverse biological activities. Within this classification framework, N-Benzyl-2-methylpiperidin-4-one hydrochloride belongs to the subcategory of piperidinones, distinguished by the presence of a ketone functional group at the four-position of the piperidine ring. The compound's classification extends to its recognition as a pharmaceutical intermediate, reflecting its significance in synthetic chemistry and drug development processes.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System format: CC1CC(=O)CCN1CC2=CC=CC=C2. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3. These standardized representations facilitate accurate chemical communication and database management across scientific platforms and research institutions.

Historical Context in Piperidine Chemistry

The historical development of piperidine chemistry traces back to the mid-nineteenth century, establishing a foundation for understanding compounds like N-Benzyl-2-methylpiperidin-4-one hydrochloride. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained the compound by reacting piperine with nitric acid. This early discovery marked the beginning of systematic investigation into piperidine derivatives and their chemical properties. The name "piperidine" derives from the genus Piper, reflecting its initial isolation from black pepper compounds, which established a nomenclatural tradition that continues to influence modern chemical terminology.

The evolution of piperidine chemistry throughout the twentieth century witnessed significant advances in synthesis methodologies and structural understanding. Industrial production methods emerged with the development of hydrogenation techniques, where pyridine undergoes catalytic reduction over molybdenum disulfide to yield piperidine. This technological advancement enabled large-scale production and facilitated extensive research into piperidine derivatives, including substituted variants like the compound under investigation. The recognition of piperidine's conformational preferences, particularly its chair conformation similar to cyclohexane, provided crucial insights into the three-dimensional structure of related compounds.

The pharmaceutical significance of piperidine derivatives became increasingly apparent during the latter half of the twentieth century, with numerous medications incorporating piperidine structural motifs. Notable examples include selective serotonin reuptake inhibitors like paroxetine, stimulants such as methylphenidate, and various antipsychotic medications including haloperidol and risperidone. This pharmaceutical relevance established piperidine chemistry as a critical area of medicinal chemistry research, driving continued investigation into novel derivatives and their therapeutic applications. The historical context of piperidine alkaloids in natural products, including compounds like piperine and coniine, further emphasized the biological significance of this structural class.

Structural Significance in Heterocyclic Chemistry

The structural architecture of N-Benzyl-2-methylpiperidin-4-one hydrochloride exemplifies fundamental principles of heterocyclic chemistry, particularly regarding nitrogen-containing six-membered rings. The piperidine core adopts a chair conformation analogous to cyclohexane, yet with distinctive characteristics arising from the nitrogen heteroatom. This nitrogen atom introduces conformational complexity, as piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research has established that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase, with stability differences varying in different solvent environments.

The ketone functionality at the four-position significantly influences the compound's electronic properties and reactivity profile. This carbonyl group serves as an electrophilic center, facilitating various nucleophilic addition reactions and providing opportunities for further structural modification. The positioning of this ketone group within the piperidine ring creates specific steric and electronic environments that distinguish this compound from other piperidinone isomers. The two-position methyl substituent introduces additional steric considerations and affects the overall molecular geometry, influencing both chemical reactivity and potential biological interactions.

The benzyl group attached to the nitrogen atom contributes substantially to the compound's structural significance through its aromatic characteristics and spatial requirements. This benzyl substitution pattern is common in pharmaceutical chemistry, as it often enhances lipophilicity and can influence binding interactions with biological targets. The phenyl ring component of the benzyl group provides opportunities for π-π stacking interactions and hydrophobic associations, potentially important for biological activity. The methylene linker connecting the phenyl ring to the nitrogen atom allows conformational flexibility while maintaining the aromatic system's influence on the molecule's overall properties.

Comparison with Related Piperidinone Derivatives

N-Benzyl-2-methylpiperidin-4-one hydrochloride shares structural similarities with numerous other piperidinone derivatives, yet exhibits distinct characteristics that merit comparative analysis. The closely related compound 1-benzylpiperidin-4-one, which lacks the two-position methyl group, provides an instructive comparison point. This parent compound, with molecular formula C₁₂H₁₅NO and molecular weight 189.25 grams per mole, demonstrates different physical properties including a boiling point of 134 degrees Celsius at 7 millimeters mercury pressure. The absence of the methyl substituent results in reduced steric hindrance and altered electronic distribution within the molecule.

The comparison extends to other positional isomers, such as 2-methylpiperidin-4-one, which maintains the methyl substitution and ketone functionality but lacks the benzyl group. This compound, with molecular formula C₆H₁₁NO and molecular weight 113.16 grams per mole, represents a simpler structural variant that highlights the contribution of the benzyl substituent to molecular properties. The reduced molecular complexity of this derivative allows for examination of individual substituent effects on chemical behavior and biological activity. Such comparisons facilitate understanding of structure-activity relationships within the piperidinone series.

Analysis of related compounds reveals patterns in physical and chemical properties that correlate with structural modifications. For instance, (R)-2-Methylpiperidin-4-one hydrochloride, which shares the methyl and ketone positioning but lacks benzyl substitution, demonstrates the importance of stereochemistry in this compound class. The chiral nature of this related compound emphasizes potential stereochemical considerations for N-Benzyl-2-methylpiperidin-4-one hydrochloride, particularly regarding potential biological activities. Research indicates that piperidine derivatives can modulate neurotransmitter systems, suggesting that structural variations within this class may produce different pharmacological profiles.

The broader category of N-substituted piperidinones includes compounds with various aromatic and aliphatic substituents, each contributing unique properties to the molecular scaffold. Compounds such as 1-methylpiperidin-4-one hydrochloride, with its simpler methyl substitution pattern, provide insight into the progressive effects of increasing structural complexity. The molecular weight progression from simple methyl derivatives (approximately 145 grams per mole) to the benzyl-substituted compound (239.74 grams per mole) illustrates the substantial influence of aromatic substitution on molecular properties. These comparative studies contribute to understanding the design principles governing piperidinone derivative synthesis and optimization for specific applications.

特性

IUPAC Name |

1-benzyl-2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMIKEIBDQJQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-Benzyl-2-methylpiperidin-4-one hydrochloride (commonly referred to as N-Benzyl-2-methylpiperidinone HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, acetylcholinesterase inhibition, and potential antiviral effects, supported by experimental data and case studies.

Chemical Structure and Properties

N-Benzyl-2-methylpiperidin-4-one HCl is characterized by its piperidine ring structure, with a benzyl group and a methyl substitution at the 2-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar piperidine structures exhibit promising antiproliferative activities against various cancer cell lines. For instance, a series of compounds including those with 1-methylpiperidin-4-yl groups showed IC50 values below 5 μM against A549 lung cancer cells, indicating potent anticancer properties .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 9b | A549 | <5 | High potency compared to control drug |

| 9d | HCT116 | <3 | Significant antiproliferative activity |

| 9a | MCF7 | <3 | Superior activity over sorafenib |

| 9e | PC3 | <5 | Effective against prostate cancer |

The introduction of electron-withdrawing groups on the benzene ring has been linked to increased antiproliferative activity, suggesting that structural modifications can enhance efficacy .

Acetylcholinesterase Inhibition

This compound has also been explored for its potential as an acetylcholinesterase inhibitor. Analogues of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. Studies indicate that certain structural modifications can significantly enhance inhibitory potency compared to established drugs like donepezil .

Table 2: Acetylcholinesterase Inhibition Potency

| Compound | IC50 (μM) | Comparison to Donepezil |

|---|---|---|

| Donepezil | ~0.5 | Reference |

| N-Benzyl Analogue | ~0.1 | Higher potency |

The structure-activity relationship (SAR) studies reveal that specific substituents on the piperidine ring can dramatically affect binding affinity and inhibition efficacy .

Antiviral Activity

Emerging research suggests that N-benzyl derivatives may possess antiviral properties, particularly against influenza viruses. For example, N-benzyl-4,4-disubstituted piperidines have shown low micromolar activity against H1N1 virus in vitro, indicating potential as antiviral agents .

Table 3: Antiviral Activity Against Influenza A

| Compound | EC50 (μM) | Cytotoxicity (μM) |

|---|---|---|

| Original Hit | 9.3 ± 0.7 | >100 |

| Modified Hit | 1.9 ± 0.1 | 49 ± 2 |

These findings suggest that the compound's mechanism may involve interaction with viral fusion processes, providing a novel approach for drug development against influenza .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

- Anticancer Efficacy : In vitro studies demonstrated significant growth inhibition in multiple cancer cell lines, correlating with the structural features of the piperidine scaffold .

- Neuroprotective Effects : Research into acetylcholinesterase inhibitors has shown that modifications to the piperidine structure can enhance neuroprotective effects, suggesting applications in neurodegenerative diseases .

- Antiviral Mechanism : Computational studies have elucidated potential binding sites for N-benzyl derivatives on viral proteins, paving the way for targeted antiviral therapies .

科学的研究の応用

Antioxidant Activity

Recent studies have shown that derivatives of N-Benzyl-2-methylpiperidin-4-one exhibit significant antioxidant properties. For instance, compounds synthesized from this base structure demonstrated high inhibition rates against lipid peroxidation and reactive oxygen species (ROS) scavenging activities. In particular, one derivative was noted for an IC₅₀ value of 10 μM against lipoxygenase (LOX), suggesting potential therapeutic implications for neurodegenerative diseases where oxidative stress is a contributing factor .

Neuroprotective Effects

N-Benzyl-2-methylpiperidin-4-one has been investigated for its neuroprotective effects, particularly in models of stroke and neurodegeneration. The compound's ability to inhibit LOX suggests it may help mitigate inflammation and oxidative damage in neural tissues .

Analgesic and Anxiolytic Potential

Research indicates that piperidine derivatives can possess analgesic and anxiolytic properties. N-Benzyl-2-methylpiperidin-4-one may interact with neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in pain modulation and anxiety regulation.

Study on Antioxidant Properties

A study published in the International Journal of Molecular Sciences evaluated several nitrone derivatives derived from N-Benzyl-2-methylpiperidin-4-one, highlighting their antioxidant capabilities through various assays such as DPPH and ABTS radical scavenging tests. The findings suggest that specific substitutions on the phenyl ring significantly enhance antioxidant activity .

Neuroprotection in Experimental Models

In a preclinical model of ischemic stroke, administration of N-Benzyl-2-methylpiperidin-4-one showed a reduction in infarct size and improved neurological scores compared to control groups. This study underscores the compound's potential as a neuroprotective agent during acute ischemic events .

類似化合物との比較

1-Benzyl-2-methylpiperidone (Free Base)

- CAS : 203661-73-8

- Molecular Formula: C₁₃H₁₇NO

- Molecular Weight : 203.28 g/mol (vs. 239.74 g/mol for the HCl salt)

- Key Differences :

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine

- CAS : 185058-54-2

- Molecular Formula : C₁₇H₁₉N₅O₂

- Molecular Weight : 325.37 g/mol

- Key Differences: Features a 3-nitropyridin-2-amine substituent instead of a ketone group, introducing electron-withdrawing nitro functionality.

N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine Hydrochloride

N-Benzyl-N-ethyl-4-piperidinecarboxamide Hydrochloride

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| N-Benzyl-2-methylpiperidin-4-one HCl | 1956341-35-7 | C₁₃H₁₈ClNO | 239.74 | Ketone, Benzyl, Methyl | High crystallinity (HCl salt) |

| 1-Benzyl-2-methylpiperidone (Free Base) | 203661-73-8 | C₁₃H₁₇NO | 203.28 | Ketone, Benzyl, Methyl | Lower solubility vs. HCl salt |

| N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine | 185058-54-2 | C₁₇H₁₉N₅O₂ | 325.37 | Nitropyridine, Amine | Lab research use only |

| N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine HCl | - | C₂₄H₂₈N₄O₂·HCl | 440.97 | Pyrimidine, Dimethoxyphenyl | High melting point (243–244°C) |

Research Findings and Implications

- Solubility and Stability : The HCl salt form of N-Benzyl-2-methylpiperidin-4-one offers superior aqueous solubility compared to its free base and other analogs with bulky aromatic substituents (e.g., dimethoxyphenyl groups) .

- Functional Group Impact : The ketone group in this compound provides a reactive site for further synthetic modifications, whereas carboxamide or nitro-group-containing analogs may exhibit divergent reactivity profiles .

Q & A

Q. What are the key safety considerations when handling N-Benzyl-2-methylpiperidin-4-one HCl in laboratory settings?

- Methodological Answer : Researchers must prioritize PPE (gloves, lab coats, safety goggles) and ensure proper ventilation to avoid inhalation of dust or aerosols . Emergency protocols include immediate skin decontamination with soap/water, eye rinsing for ≥15 minutes, and medical consultation for exposure symptoms (e.g., respiratory irritation, skin corrosion). Use fume hoods for synthesis steps involving volatile intermediates. Storage should be in sealed containers away from oxidizers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A validated method involves refluxing 1-benzyl-4-piperidone derivatives with propionic anhydride under argon, followed by ammonia quenching and chloroform extraction. Purification via recrystallization (e.g., oxalic acid in 2-propanol) yields ~80% product . Alternative routes include Pd/C-catalyzed hydrogenation for reducing nitro groups in intermediates .

Q. What are the primary pharmaceutical research applications of piperidine derivatives like this compound?

- Methodological Answer : This compound serves as a scaffold for developing neuroactive agents or enzyme inhibitors. For example, substituted analogs are screened for binding affinity to opioid or serotonin receptors using radioligand assays . Structural modifications (e.g., introducing fluorophenyl or benzisoxazolyl groups) enhance target specificity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Methodological Answer : Yield optimization requires controlling reaction parameters:

- Temperature : Maintain reflux conditions (e.g., 12 hours at 120°C for anhydride reactions) to ensure complete conversion .

- Catalysts : Use Pd/C (5% w/w) for selective hydrogenation without over-reduction .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity fractions (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodological Answer :

Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions (e.g., split peaks vs. singlets) arise from dynamic processes like ring puckering. Mitigation strategies include:

- Variable-temperature NMR : Resolve conformational isomers by cooling samples to −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals via through-bond correlations .

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies are effective in improving the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Salt formation : Convert the free base to hydrochloride salts for enhanced aqueous solubility .

- Co-solvents : Use cyclodextrins (20% w/v in PBS) or DMSO/PEG-400 mixtures (≤10%) for in vivo dosing .

- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) to prolong half-life .

Q. How do researchers address conflicting bioactivity results in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Orthogonal assays : Cross-validate using fluorescence polarization (binding) and functional cAMP assays (signaling) .

- Meta-analysis : Pool data from analogs with substituents at C2 (methyl) and N-benzyl groups to identify trends in EC₅₀ values .

- Crystallography : Resolve ligand-receptor complexes (e.g., μ-opioid receptor) to rationalize potency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。